
3-Iodo-4-methyl-2-nitrobenzoic acid
Overview
Description
3-Iodo-4-methyl-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
3-Iodo-4-methyl-2-nitrobenzoic acid serves as a crucial building block in organic synthesis. Its utility arises from its ability to undergo various reactions:
- Nucleophilic Aromatic Substitution : The nitro group can be replaced by nucleophiles, enabling the formation of different derivatives.
- Reduction Reactions : The nitro group can be reduced to amine derivatives, which are valuable in drug development.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The compound has been investigated for:
- Anticancer Activity : Studies have shown that modifications of the compound enhance its binding affinity to targets involved in cancer cell proliferation. For instance, its derivatives have demonstrated significant activity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects .
- Mechanisms of Action : The compound's action may involve inhibition of critical pathways such as those mediated by poly-ADP-ribose polymerase (PARP), which is relevant in cancer therapies targeting DNA repair mechanisms .
Case Study 1: Anticancer Activity
A series of studies focused on benzofuran derivatives derived from this compound demonstrated enhanced anticancer properties when halogen atoms were introduced. These modifications improved binding interactions with proteins implicated in tumorigenesis, suggesting that structural alterations can significantly affect therapeutic efficacy.
Case Study 2: Sigma Receptor Binding
Research into sigma receptor ligands has shown that compounds similar to this compound exhibit promising binding affinities. In vitro studies indicated that these compounds could engage sigma receptors effectively, which are known to play roles in various neurological disorders and cancers. K_i values for receptor binding were reported in the nanomolar range, indicating strong interactions.
Data Tables
Activity Type | Observations |
---|---|
Antiproliferative IC50 | < 10 μM (varies by cell line) |
Sigma Receptor K_i | S1R = 3.5 nM; S2R = 2.6 nM |
Properties
Molecular Formula |
C8H6INO4 |
---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
3-iodo-4-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
JJEOBMVZKBUYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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